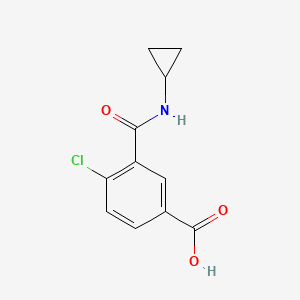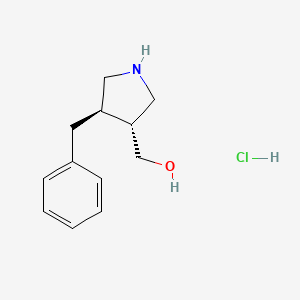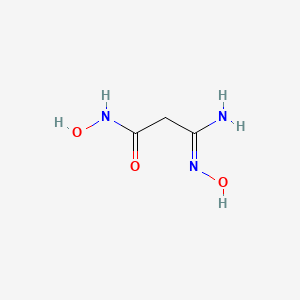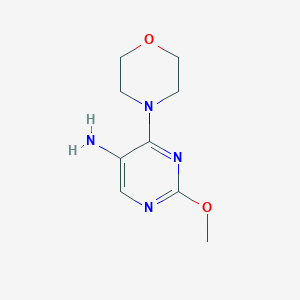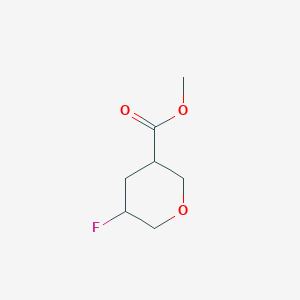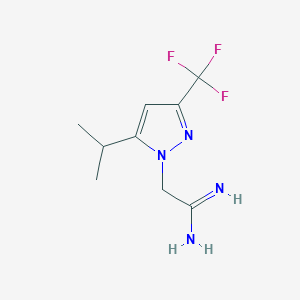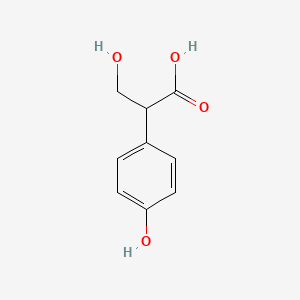
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid, also known as phloretic acid, is a naturally occurring phenolic acid. It is commonly found in various fruits and vegetables, particularly in apples and pears. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities .
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid can be synthesized through several methods. One common synthetic route involves the reduction of 4-hydroxycinnamic acid using hydrogenation. The reaction typically employs a palladium on carbon (Pd/C) catalyst under hydrogen gas at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation using specific strains of bacteria or yeast can convert precursor compounds into the desired product. This method is favored due to its efficiency and environmentally friendly nature .
化学反応の分析
Types of Reactions
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated hydroxyphenylpropanoic acids.
Substitution: Esters, ethers, and other substituted derivatives.
科学的研究の応用
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: Research has shown its potential in anti-inflammatory and anti-cancer therapies.
作用機序
The mechanism of action of 3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the activation of nuclear factor kappa-B (NF-κB) pathways, reducing the expression of pro-inflammatory cytokines.
Cholesterol Efflux: The compound promotes cholesterol efflux from macrophages by up-regulating the expression of ATP-binding cassette transporters such as ABCA1 and SR-B1.
類似化合物との比較
3-Hydroxy-2-(4-hydroxyphenyl)propanoic acid can be compared with other similar compounds:
4-Hydroxyphenylacetic acid: Similar in structure but lacks the additional hydroxyl group on the propanoic acid chain.
3-(4-Hydroxyphenyl)propionic acid: Similar but differs in the position of the hydroxyl group.
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid:
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H10O4 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
3-hydroxy-2-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O4/c10-5-8(9(12)13)6-1-3-7(11)4-2-6/h1-4,8,10-11H,5H2,(H,12,13) |
InChIキー |
KDNVHMPPUPGRQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CO)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


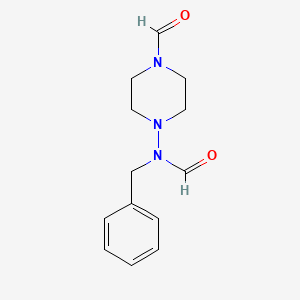
![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
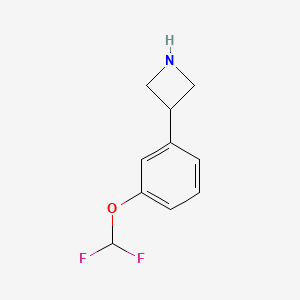
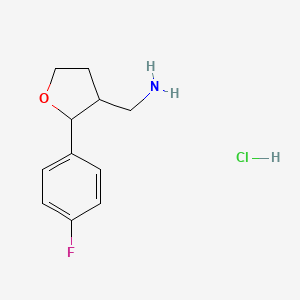
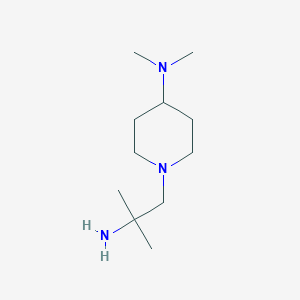


![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)
